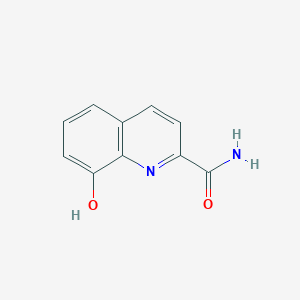

8-ヒドロキシキノリン-2-カルボキサミド

説明

8-Hydroxyquinoline-2-carboxamide is a member of quinolines . It has been studied for its antiviral properties, particularly against the H5N1 avian influenza virus . The inhibitory activity of the compounds depends on the position of halogen substituents and is also affected by the lipophilicity and electron properties .

Synthesis Analysis

A series of thirty-two ring-substituted 8-hydroxyquinoline-2-carboxanilides were prepared by microwave-assisted synthesis . The condensation of 8-hydroxyquinoline-2-carbaldehyde with aromatic diamines afforded quinoline-based benzimidazole followed by intracyclization reaction to produce derivatives .Molecular Structure Analysis

8-Hydroxyquinoline-2-carboxamide incorporates the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The pyridine ring maintains its properties as an electron-deficient entity with a basic nitrogen .Chemical Reactions Analysis

Due to the presence of the phenolic group, 8-HQ displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical and Chemical Properties Analysis

8-Hydroxyquinoline-2-carboxamide has a molecular weight of 188.18 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 188.058577502 g/mol . It has a topological polar surface area of 76.2 Ų .科学的研究の応用

抗菌活性

8-ヒドロキシキノリン (8-HQ) 核を含む化合物は、抗菌作用を含む幅広い生物活性を示します . ヒドロキシル基と複素環状窒素の近接により、8-ヒドロキシキノリンは優れた単座二座キレート剤となります .

抗がん剤

8-ヒドロキシキノリンとその多くの誘導体は、抗がん作用があることがわかっています . これらは、優れた効力と低毒性を備えた強力なリード化合物の開発に使用できます .

2OG依存性酵素の阻害剤

5-カルボキシ-8-ヒドロキシキノリン (IOX1) は、2OGオキシゲナーゼサブファミリーの最も効果的な広域スペクトル阻害剤です . これは、2OG依存性ヒストンリシン脱メチル化酵素 (KDM) の細胞活性阻害剤および脂肪量および肥満関連タンパク質 (FTO) の阻害剤として検証されています .

金属タンパク質のキレート剤

8-ヒドロキシキノリンは、Cu 2+、Zn 2+、Bi 2+、Mn 2+、Mg 2+、Cd 2+、Ni 2+、Fe 3+、およびAl 3+を含む、幅広い金属イオンと4配位および6配位の錯体を形成します . これにより、金属タンパク質の効率的なキレート剤となります .

抗HIV剤

8-ヒドロキシキノリン誘導体は、抗HIV作用があることがわかっています . これらは、HIVウイルスの複製を阻害でき、新しい抗レトロウイルス薬の開発のための潜在的な候補となります .

抗真菌剤

8-ヒドロキシキノリンとその誘導体は、抗真菌作用があることがわかっています . これらは、さまざまな種類の真菌の増殖を阻害でき、新しい抗真菌薬の開発のための潜在的な候補となります .

抗リーシュマニア剤

8-ヒドロキシキノリン誘導体は、抗リーシュマニア作用があることがわかっています . これらは、リーシュマニア寄生虫の増殖を阻害でき、新しい抗リーシュマニア薬の開発のための潜在的な候補となります .

抗住血吸虫症剤

8-ヒドロキシキノリン誘導体は、抗住血吸虫症作用があることがわかっています . これらは、住血吸虫寄生虫の増殖を阻害でき、新しい抗住血吸虫症薬の開発のための潜在的な候補となります .

作用機序

Target of Action

8-Hydroxyquinoline-2-carboxamide primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for various human diseases . The compound is a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Mode of Action

8-Hydroxyquinoline-2-carboxamide interacts with its targets by inhibiting their function. For instance, it has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The compound affects the biochemical pathways involving 2OG-dependent enzymes. It is generated from tryptophan via kynurenine and 3-hydroxykynurenine . The production of 8-Hydroxyquinoline-2-carboxamide is effectively blocked by the KMO-inhibitor mNBA .

Pharmacokinetics

It’s worth noting that its relative compound, iox1, suffers from low cell permeability

Result of Action

The molecular and cellular effects of 8-Hydroxyquinoline-2-carboxamide’s action include the inhibition of key enzymes, leading to changes in epigenetic processes . For example, it inhibits the function of JMJD and FTO, affecting the demethylation of nucleic acids .

Action Environment

The action of 8-Hydroxyquinoline-2-carboxamide can be influenced by environmental factors. For instance, the amount of 8-Hydroxyquinoline-2-carboxylic acid in the regurgitate of Spodoptera larvae was found to be strongly dependent on the tryptophan content of the diet . This suggests that the dietary environment can influence the production and action of the compound.

将来の方向性

生化学分析

Biochemical Properties

8-Hydroxyquinoline-2-carboxamide is known to bind to Pim-1 kinase via hydrogen bonding and hydrophobic interactions . It is also recognized as a strong metal ion chelator, forming complexes with a wide range of metal ions .

Cellular Effects

8-Hydroxyquinoline-2-carboxamide has been shown to exhibit antimicrobial activity, with studies indicating that it inhibits bacterial growth and the process of sulfate reduction in a dose-dependent manner . It also shows promising antiproliferative potency and high selectivity toward ovarian cancer cells .

Molecular Mechanism

The molecular mechanism of 8-Hydroxyquinoline-2-carboxamide involves its ability to bind to a diverse range of targets with high affinities . This includes its interaction with Pim-1 kinase, where it binds via hydrogen bonding and hydrophobic interactions .

Dosage Effects in Animal Models

Information on the dosage effects of 8-Hydroxyquinoline-2-carboxamide in animal models is currently limited. Its antimicrobial activity has been observed to be dose-dependent .

Metabolic Pathways

8-Hydroxyquinoline-2-carboxamide is generated from tryptophan via kynurenine and 3-hydroxykynurenine in insects . It is produced by the larvae and not by their commensal gut bacteria .

Transport and Distribution

Its parent compound, 8-Hydroxyquinoline, is known to form complexes with a wide range of metal ions, which may influence its distribution .

特性

IUPAC Name |

8-hydroxyquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLPADBAAMHWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385314 | |

| Record name | 8-hydroxyquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6759-79-1 | |

| Record name | 2-Quinolinecarboxamide, 8-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6759-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-hydroxyquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone](/img/structure/B1621253.png)

![3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1621263.png)

![2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621264.png)

![5-(6-Chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazole-3-thiol](/img/structure/B1621266.png)

![1-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-4-[2-(1H-indol-3-yl)ethyl]pyridinium bromide](/img/structure/B1621271.png)